Clobetasone
Overview
Description
Clobetasone is a corticosteroid used primarily in dermatology and ophthalmology. It is effective in treating skin inflammation associated with conditions such as eczema, psoriasis, and various forms of dermatitis. This compound is also used in ophthalmology for treating dry eyes in Sjögren syndrome .
Mechanism of Action
Target of Action
Clobetasone, a corticosteroid, primarily targets cytoplasmic receptors in dermal and intradermal cells . These cells play a crucial role in the body’s response to inflammation and allergic reactions.
Mode of Action
This compound interacts with its targets by binding to the cytoplasmic receptors in the dermal and intradermal cells . This binding induces inhibitory proteins, which leads to decreased activity of various endogenous mediators of inflammation, including prostaglandins, kinins, histamine, and liposomal enzymes .
Biochemical Pathways
The binding of this compound to its targets affects several biochemical pathways. It inhibits the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability . This results in decreased erythema, edema, and pruritus .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that topical this compound butyrate has shown minimal suppression of the Hypothalamic-pituitary-adrenal axis
Result of Action
The action of this compound results in molecular and cellular effects that alleviate symptoms of inflammation. It reduces itchiness and erythema associated with conditions such as eczema and dermatitis . In ophthalmology, this compound butyrate 0.1% eye drops have been shown to be safe and effective in the treatment of dry eyes in Sjögren’s Syndrome .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, absorption is increased with increased temperature or humidity of the skin or the environment . Occlusion of the treated skin (via plastic wrap, oily vehicles, dressings, tape, diapers, tight-fitting clothing, etc.) can increase absorption up to 10-fold . Patient-related factors, such as age and the condition of the skin (inflammation, disease), also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Clobetasone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to cytoplasmic receptors in dermal and intradermal cells, leading to the induction of inhibitory proteins. This interaction results in decreased activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . These interactions help reduce inflammation and immune responses in the affected areas.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the migration of macrophages and leukocytes into inflamed areas, thereby reducing erythema, edema, and pruritus . This compound also affects cell signaling pathways by decreasing the production of cytokines by lymphocytes, monocytes, mast cells, and eosinophils . Additionally, it impacts gene expression by inducing the production of inhibitory proteins that modulate inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which in turn decrease the activity of prostaglandins, kinins, histamine, liposomal enzymes, and other endogenous mediators of inflammation . This compound also inhibits the metabolism of arachidonic acid, further reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound butyrate has minimal suppression of the hypothalamic-pituitary-adrenal axis, even under conditions that predispose to maximal percutaneous absorption . Long-term use of this compound can lead to skin thinning and other adverse effects, but these are generally less severe compared to other corticosteroids .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound butyrate has been shown to be effective in reducing inflammation with minimal systemic effects . At high doses, it can cause adverse effects such as skin thinning and adrenal gland suppression . The threshold for these effects varies depending on the specific animal model and the conditions of the study.
Metabolic Pathways
This compound is metabolized primarily in the liver, similar to other corticosteroids . Once absorbed through the skin, it undergoes various metabolic processes that convert it into inactive metabolites. These metabolites are then excreted in the urine . The metabolic pathways involved in the breakdown of this compound include hydroxylation and conjugation reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to cytoplasmic receptors and is transported to the nucleus, where it exerts its effects on gene expression . This compound is also distributed to various tissues, including the skin and eyes, where it accumulates and provides localized anti-inflammatory effects .
Subcellular Localization
This compound is localized primarily in the cytoplasm and nucleus of dermal and intradermal cells . It binds to cytoplasmic receptors and is transported to the nucleus, where it influences gene expression and modulates inflammatory responses . The subcellular localization of this compound is crucial for its activity and function, as it allows the compound to interact with specific target molecules within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of clobetasone involves multiple steps, starting from a suitable steroidal precursor. The key steps include halogenation, hydroxylation, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous processes. The process is designed to ensure consistent quality and compliance with regulatory standards. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Clobetasone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
Clobetasone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying corticosteroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively used in clinical research for treating inflammatory skin and eye conditions.
Industry: Employed in the formulation of pharmaceutical products for topical and ophthalmic use
Comparison with Similar Compounds
Clobetasol propionate: Another potent corticosteroid used for similar dermatological conditions.
Betamethasone: A corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A less potent corticosteroid used for milder inflammatory conditions.
Comparison: Clobetasone is unique in its minimal suppression of the hypothalamic-pituitary-adrenal axis compared to other corticosteroids like clobetasol propionate. This makes it a preferred choice for long-term use in certain patients. Additionally, this compound’s specific formulation for ophthalmic use sets it apart from other corticosteroids .
Properties
IUPAC Name |
(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-16,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFVOHLGBURIG-OZCCCYNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(=O)CC2(C1(C(=O)CCl)O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(=O)C[C@@]2([C@]1(C(=O)CCl)O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601023875 | |
Record name | Clobetasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Topically applied clobeyasone are thought to bind with cytoplasmic receptors in the dermal and intradermal cells and to induce inhibitory proteins, thus leading to decreased activity of prostaglandins, kinins, histamine, liposomal enzymes and other endogenous mediators of inflammation. Topical corticosteroids inhibit the migration of macrophages and leukocytes into areas of inflamed skin by reversing vascular dilation and permeability, resulting in decreased erythema, edema and pruritus. | |
Record name | Clobetasone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13158 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54063-32-0 | |
Record name | Clobetasone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54063-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobetasone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobetasone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13158 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clobetasone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601023875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobetasone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBETASONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT69WY1J6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Clobetasone Butyrate and what is its mechanism of action?
A1: this compound Butyrate is a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. [, , ] Like other glucocorticoids, it exerts its effects by binding to the glucocorticoid receptor in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene transcription, ultimately leading to the suppression of inflammatory mediators and immune responses. []
Q2: Does this compound Butyrate penetrate into the eye after topical application?
A3: Yes, research using radioimmunoassay techniques demonstrated that this compound Butyrate effectively penetrates various rabbit eye tissues following topical administration. [] The drug's concentration varied across different eye tissues, showing a correlation with the distance from the cornea to the vitreous humor. []
Q3: What is the systemic absorption of topically applied this compound Butyrate?
A4: this compound Butyrate exhibits limited systemic absorption after topical application. [, ] Studies in rabbits have shown that while detectable levels can be found in the untreated eye, suggesting some degree of systemic resorption, the overall systemic exposure is low. [] Furthermore, clinical studies have shown minimal impact on hypothalamic-pituitary-adrenal (HPA) axis function, indicating limited systemic effects. [, , ]
Q4: How is this compound Butyrate metabolized?
A6: While specific details on the metabolic pathways of this compound Butyrate are limited in the provided research, it's important to note that glucocorticoids, in general, are primarily metabolized in the liver. [] Further research is needed to fully elucidate the metabolic fate of this compound Butyrate.
Q5: What skin conditions can this compound Butyrate be used to treat?
A7: this compound Butyrate has been clinically evaluated for its effectiveness in treating various inflammatory skin conditions, including atopic eczema, psoriasis, and seborrheic dermatitis. [, , ] It has also demonstrated efficacy in treating phimosis, a condition affecting the foreskin in young boys. []
Q6: Can this compound Butyrate be used in the treatment of ocular conditions?
A9: Yes, this compound Butyrate has been formulated into eye drops for the treatment of various ocular inflammations. [, , ] It has been clinically evaluated for its efficacy in treating conditions like anterior uveitis, allergic conjunctivitis, and episcleritis. [, , ]
Q7: What is the impact of this compound Butyrate on intraocular pressure (IOP)?
A11: A key advantage of this compound Butyrate eye drops is their minimal effect on IOP compared to other corticosteroids like betamethasone phosphate and dexamethasone. [, , , ] This makes it a preferred option for treating ocular inflammation in patients susceptible to steroid-induced glaucoma.
Q8: Are there any reported cases of allergic contact dermatitis to this compound Butyrate?
A13: Yes, while uncommon, there have been documented cases of allergic contact dermatitis attributed to this compound Butyrate. [, ] Therefore, patients exhibiting signs of allergy or irritation after using this compound Butyrate should discontinue use and seek immediate medical attention.
Q9: What formulations of this compound Butyrate are available?
A14: this compound Butyrate is available in various formulations, including creams, ointments, and eye drops. [, , , ] The choice of formulation depends on the specific condition being treated and the patient's individual needs.
Q10: Does the emollient base of this compound Butyrate cream contribute to its therapeutic effect?
A15: Research suggests that the emollient base of this compound Butyrate cream, due to its moisturizing properties, can contribute to its therapeutic effects, particularly in conditions like eczema. [] One study showed that this compound Butyrate cream had better healing and moisturizing properties compared to hydrocortisone cream, partly attributed to its emollient base. []
Q11: Has the polymorphism of this compound Butyrate been investigated?
A16: Yes, research indicates that this compound Butyrate exhibits polymorphism, meaning it can exist in different crystal forms. [] The commercially available form, Form I, has been found to be the most thermodynamically stable form at room temperature. [] A methanol solvate, a pseudopolymorphic form, has also been identified. []
Q12: How does the structure of this compound Butyrate differ from other corticosteroids, and how do these differences affect its properties?
A18: The structural differences, particularly at the C17 and C21 positions, influence its pharmacological profile, including potency, duration of action, and tendency to cause side effects. [, , , ] For example, while this compound Butyrate exhibits potent topical anti-inflammatory activity, its unique structure also contributes to a lower potential for systemic absorption and side effects compared to some other topical corticosteroids. [, , , ]
Q13: What analytical methods are used to quantify this compound Butyrate in pharmaceutical formulations?
A19: High-performance liquid chromatography (HPLC) is a widely used method for the quantitative determination of this compound Butyrate in pharmaceutical formulations. [, , ] This technique allows for the separation and quantification of the drug from other components in the formulation, ensuring accurate dosage and quality control.
Q14: What is the importance of analytical method validation for this compound Butyrate analysis?
A20: Validation of analytical methods is crucial for ensuring the accuracy, precision, and reliability of this compound Butyrate quantification. [, , ] This involves demonstrating that the chosen method is specific, sensitive, linear, accurate, and precise within a defined range, ensuring the quality and safety of pharmaceutical products containing this compound Butyrate.
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